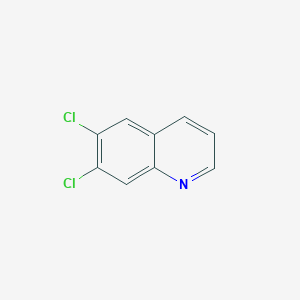

6,7-Dichloroquinoline

描述

Overview of Dichloroquinoline Isomers and Their Research Relevance

Dichloroquinoline isomers, characterized by the presence of two chlorine atoms on the quinoline (B57606) ring, are a significant subclass of quinoline derivatives. The specific positions of the chlorine atoms on the bicyclic structure give rise to various isomers, each with unique chemical properties and research applications.

The substitution pattern of the chlorine atoms profoundly influences the molecule's reactivity and biological activity. For instance, the position of the chlorine atoms can affect the molecule's ability to undergo nucleophilic substitution reactions, a key step in the synthesis of more complex derivatives.

Some notable dichloroquinoline isomers that have garnered research interest include:

4,7-Dichloroquinoline (B193633): This isomer is a crucial intermediate in the synthesis of several antimalarial drugs, including chloroquine (B1663885) and hydroxychloroquine. nih.govfuture-science.com Its chemistry and biological applications have been extensively studied. nih.govresearchgate.net

2,4-Dichloroquinoline: These derivatives are synthesized from meta-substituted and 3,4-disubstituted anilines and have been subjects of spectroscopic studies. rsc.org

4,5-Dichloroquinoline (B128104): This isomer is often a byproduct in the synthesis of 4,7-dichloroquinoline and its separation is important for the purity of the final products. google.com

2,6- and 2,8-Dichloroquinoline: The palladium-catalyzed amination of these isomers has been studied, though with varying degrees of success compared to other isomers. researchgate.net

The diverse reactivity and biological profiles of these isomers make them valuable building blocks in medicinal chemistry and materials science.

Specific Academic Interest in 6,7-Dichloroquinoline and its Derivatives

This compound and its derivatives have attracted specific academic interest due to their unique substitution pattern and the resulting chemical and biological properties. The presence of chlorine atoms at the 6 and 7 positions of the quinoline ring influences the electron distribution of the aromatic system, making it a valuable scaffold for the development of novel compounds.

One area of significant research has been the synthesis of This compound-5,8-dione (B1222834). This derivative serves as a key starting material for the preparation of various biologically active molecules. For instance, it has been used to synthesize novel heterocyclic systems with potential anticancer activity. The reaction of this compound-5,8-dione with various nucleophiles has been explored to create diverse molecular architectures. nih.gov

Furthermore, the palladium-catalyzed amination of 6,7-dichloro-5,8-quinolinequinone has been studied, demonstrating the potential for selective functionalization of this scaffold. researchgate.net These studies highlight the utility of this compound as a versatile platform for generating libraries of compounds for biological screening.

Scope of Current Academic Research on this compound

Current academic research on this compound is multifaceted, encompassing synthetic methodology, reaction mechanism studies, and the exploration of the biological activities of its derivatives.

Key research areas include:

Synthesis of this compound: The Skraup synthesis, a classic method for preparing quinolines, has been adapted for the synthesis of this compound from 3,4-dichloroaniline (B118046). chemicalbook.com

Reactions of this compound Derivatives: A significant focus is on the reactions of this compound-5,8-dione. Studies have investigated its regioselective substitution with various nucleophiles, leading to the formation of novel heterocyclic compounds. nih.gov For example, its reaction with 2-aminopyridine (B139424) derivatives has been shown to produce complex triazabenzo[a]fluorene-5,6-diones. nih.gov

Biological Evaluation: Derivatives of this compound are being investigated for their potential as therapeutic agents. Research has explored the antifungal and antibacterial activities of compounds derived from this compound-5,8-dione. researchgate.net Additionally, some derivatives have been synthesized and evaluated as potential anticancer agents. researchgate.net

Spectroscopic and Structural Analysis: The structural characterization of novel compounds derived from this compound is a crucial aspect of the research. Techniques such as X-ray crystallography are employed to unambiguously determine the structures of complex reaction products. nih.gov

Table 2: Research Focus on this compound

| Research Area | Key Findings and Methodologies |

| Synthesis | Skraup synthesis from 3,4-dichloroaniline. chemicalbook.com |

| Reactions | Regioselective substitution of this compound-5,8-dione. nih.gov |

| Biological Activity | Antifungal, antibacterial, and potential anticancer properties of derivatives. researchgate.netresearchgate.net |

| Structural Analysis | X-ray crystallography for structure elucidation. nih.gov |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

6,7-dichloroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Cl2N/c10-7-4-6-2-1-3-12-9(6)5-8(7)11/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOEBOQZMOGFLTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=C(C=C2N=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10561531 | |

| Record name | 6,7-Dichloroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10561531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40635-11-8 | |

| Record name | 6,7-Dichloroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10561531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6,7 Dichloroquinoline and Its Key Derivatives

Classical Synthetic Routes to the 6,7-Dichloroquinoline Core

The construction of the this compound scaffold has traditionally been achieved through multi-step sequences, often starting from readily available anilines. A common and established method is the Conrad-Limpach synthesis. This approach involves the condensation of 3,4-dichloroaniline (B118046) with a β-ketoester, such as ethyl acetoacetate, followed by a thermal cyclization to form the quinoline (B57606) ring system. While effective, this method can sometimes lead to a mixture of regioisomers.

A widely utilized classical synthesis of a related compound, 4,7-dichloroquinoline (B193633), involves the reaction of m-chloroaniline with ethyl ethoxymethylenemalonate. orgsyn.org The resulting intermediate undergoes high-temperature cyclization, followed by hydrolysis, decarboxylation, and subsequent chlorination using phosphorus oxychloride (POCl₃) to yield the final product. orgsyn.org

A specific synthesis for this compound involves the reaction of 3,4-dichloroaniline with glycerol (B35011) in the presence of sulfuric acid and an oxidizing agent like sodium 3-nitrobenzenesulfonate. chemicalbook.com This reaction, a variation of the Skraup synthesis, is heated to high temperatures to facilitate the cyclization and formation of the quinoline ring. The reaction mixture is then neutralized and extracted to isolate the product, which may require further purification to separate it from regioisomers. chemicalbook.com

| Starting Material | Reagents | Key Steps | Product | Reference |

| 3,4-Dichloroaniline | Glycerol, H₂SO₄, Sodium 3-nitrobenzenesulfonate | Skraup synthesis, cyclization | This compound | chemicalbook.com |

| m-Chloroaniline | Ethyl ethoxymethylenemalonate, POCl₃ | Conrad-Limpach synthesis, cyclization, chlorination | 4,7-Dichloroquinoline | orgsyn.org |

Targeted Synthesis of This compound-5,8-dione (B1222834)

This compound-5,8-dione is a key derivative with significant synthetic utility, often serving as a precursor for more complex molecules. Its synthesis can be approached through several routes, primarily involving the oxidation of a suitable quinoline precursor.

A common strategy for the synthesis of quinoline-5,8-diones involves the oxidation of 8-hydroxyquinoline (B1678124) derivatives. tandfonline.com The direct oxidation of 8-hydroxyquinoline itself can be challenging and may result in low yields. tsijournals.com Therefore, multi-step procedures are often employed where 8-hydroxyquinoline is first converted to a more easily oxidized intermediate, such as a 5-amino-8-hydroxyquinoline or a 5,8-dihydroxyquinoline. tandfonline.com

A more direct and efficient method for the oxidation of 8-hydroxyquinoline to quinoline-5,8-dione utilizes clean catalytic oxidation. rsc.org One such method employs silica-supported iron tetrasulfophthalocyanine catalysts with tert-butyl hydroperoxide as the oxidant, achieving good yields of the desired dione (B5365651). rsc.orgresearchgate.net Photosensitized oxidation of 8-hydroxyquinoline or 5-hydroxyquinoline (B119867) using methylene (B1212753) blue as a sensitizer (B1316253) has also been shown to produce quinoline-5,8-quinone in good yields. tandfonline.comtsijournals.com

For the synthesis of 6,7-dichloro-5,8-quinolinedione, a multi-step process starting from 8-hydroxyquinoline is often necessary. This typically involves the introduction of the chloro substituents at the 6 and 7 positions prior to the oxidation of the hydroxyl group to form the dione. aphrc.org An alternative approach involves the chloroxidation of 5,8-diaminophthalazine to produce 6,7-dichloro-5,8-phthalazinedione, a related heterocyclic dione. researchgate.net

The synthesis of this compound-5,8-dione can also be accomplished through a multi-step sequence starting from quinoline itself or its substituted derivatives. One reported method involves a three-step reaction sequence starting from 8-hydroxyquinoline to prepare the 6,7-dihaloquinoline-5,8-dione intermediates. aphrc.org

Another approach starts with the nitration of 1,4-dimethoxybenzene, followed by reduction to form the corresponding diamine. mdpi.com This diamine can then be condensed with a suitable dicarbonyl compound to form the quinoxaline (B1680401) ring system, which can be further modified to yield the desired 6,7-dichloro-5,8-quinoxalinedione. mdpi.com

A specific synthesis of 6,7-dichloro-5,8-dioxo-5,8-dihydroquinoline-2-carbaldehyde, a derivative of the target compound, starts from 6,7-dichloro-2-methyl-5,8-quinolinedione. mdpi.com This is achieved through oxidation using selenium dioxide in a dioxane/water mixture. mdpi.com

| Starting Material | Reagents | Key Steps | Product | Reference |

| 8-Hydroxyquinoline | FePcS–SiO₂, tBuOOH | Catalytic oxidation | Quinoline-5,8-dione | rsc.orgresearchgate.net |

| 8-Hydroxyquinoline | Methylene blue, light | Photosensitized oxidation | Quinoline-5,8-quinone | tandfonline.comtsijournals.com |

| 8-Hydroxyquinoline | Multi-step | Halogenation, oxidation | 6,7-Dihaloquinoline-5,8-dione | aphrc.org |

| 6,7-Dichloro-2-methyl-5,8-quinolinedione | Selenium dioxide, dioxane/water | Oxidation | 6,7-Dichloro-5,8-dioxo-5,8-dihydroquinoline-2-carbaldehyde | mdpi.com |

Oxidation Reactions from Hydroxyquinoline Precursors

Advanced Synthetic Techniques for this compound Derivatives

Modern synthetic chemistry offers a range of powerful tools for the functionalization of the this compound core. These methods often provide higher selectivity and efficiency compared to classical approaches.

Palladium-catalyzed amination, such as the Buchwald-Hartwig reaction, has emerged as a versatile method for the formation of C-N bonds. researchgate.net This reaction is particularly useful for the selective amination of dichloroquinolines. Studies on the palladium-catalyzed amination of 6,7-dichloro-5,8-quinolinequinone have shown that selective monoamination can be achieved with electron-rich anilines, while electron-deficient anilines can lead to the formation of diamine and more complex derivatives. researchgate.netftstjournal.com

The choice of palladium catalyst and ligand is crucial for the success of these reactions. For instance, the use of Pd(OAc)₂ with ligands like BrettPhos or XPhos has been reported for the amination of 6,7-dihalo-5,8-quinolinequinones. ftstjournal.com Similarly, the amination of various isomeric dichloroquinolines with adamantane-containing amines has been studied using Pd(dba)₂ with ligands such as BINAP and DavePhos. mdpi.comresearchgate.net

The chlorine atoms at the 6 and 7 positions of the quinoline ring exhibit different reactivities towards nucleophiles, allowing for regioselective substitution. In this compound-5,8-dione, nucleophilic substitution generally favors the 6-position due to the electronic effects of the nitrogen atom in the quinoline ring. researchgate.netftstjournal.com

However, unexpected regioselectivity can be observed under certain conditions. For example, the reaction of this compound-5,8-dione with 2-aminopyridine (B139424) derivatives can lead to nucleophilic substitution at the C7 position, providing a route to ortho-quinone derivatives. nih.gov The reaction of this compound-5,8-dione with thiosulfonic acid salts can also result in a mixture of mono-substituted regioisomers. researchgate.net The reactivity of dichloroquinolines towards nucleophiles like hydrazine (B178648) has also been explored, demonstrating that the γ-chloro atom is generally more reactive. chem-soc.si

| Substrate | Reagents | Reaction Type | Key Findings | Reference |

| 6,7-Dichloro-5,8-quinolinequinone | Electron-rich anilines, Pd(OAc)₂, BrettPhos | Palladium-catalyzed amination | Selective monoamination at C6 | ftstjournal.com |

| 6,7-Dichloro-5,8-quinolinequinone | Electron-deficient anilines, Pd(OAc)₂, XPhos | Palladium-catalyzed amination | Formation of diamine and complex derivatives | researchgate.netftstjournal.com |

| Isomeric Dichloroquinolines | Adamantane-containing amines, Pd(dba)₂, BINAP/DavePhos | Palladium-catalyzed amination | Varied reactivity based on isomer and ligand | mdpi.comresearchgate.net |

| This compound-5,8-dione | 2-Aminopyridine derivatives | Regioselective nucleophilic substitution | Unexpected substitution at C7 | nih.gov |

| Dichloroquinolines | Hydrazine hydrate | Regioselective nucleophilic substitution | γ-chloro atom is more reactive | chem-soc.si |

Ultrasound-Assisted Synthesis

Ultrasound irradiation has emerged as a valuable tool in organic synthesis, offering advantages in terms of reaction rates, yields, and energy efficiency. This technique has been applied to the synthesis of quinoline derivatives, demonstrating its potential for creating these heterocyclic structures under milder conditions and in shorter timeframes compared to traditional thermal methods. researchgate.net

While specific literature detailing the primary, ground-up synthesis of the this compound ring system using ultrasound is not extensively documented, the method has been successfully employed in the synthesis of derivatives of other dichloroquinoline isomers. For instance, the synthesis of various 7-chloroquinoline (B30040) derivatives has been achieved through nucleophilic substitution reactions on 4,7-dichloroquinoline, facilitated by ultrasound. researchgate.netsemanticscholar.org These reactions, conducted in an ultrasonic bath, often result in excellent yields (78-89%) with significantly reduced reaction times, typically around 30 minutes. researchgate.net

The application of sonochemistry in the synthesis of this compound-5,8-dione derivatives has also been explored. Research indicates that ultrasound irradiation positively affects the synthesis of sterically hindered thiosulfonate S-esters from this compound-5,8-quinone, whether in solvent-free conditions or with minimal solvent. researchgate.net

The table below illustrates examples of ultrasound-assisted synthesis for derivatives of 4,7-dichloroquinoline, highlighting the efficiency of this method.

| Reactant 1 | Reactant 2 | Solvent | Conditions | Time | Product | Yield (%) | Ref |

| 4,7-Dichloroquinoline | o-Phenylenediamine | Ethanol | Reflux, Ultrasonic Bath, 90°C | 30 min | N-(7-chloroquinolin-4-yl)benzene-1,2-diamine | - | researchgate.net |

| 4,7-Dichloroquinoline | Thiosemicarbazide | Ethanol | Reflux, Ultrasonic Bath, 90°C | 30 min | 2-(7-chloroquinolin-4-yl)hydrazinecarbothioamide | - | researchgate.net |

| 4,7-Dichloroquinoline | 3-Amino-1,2,4-triazole | Ethanol | Reflux, Ultrasonic Bath, 90°C | 30 min | 7-chloro-N-(1H-1,2,4-triazol-3-yl)quinolin-4-amine | - | researchgate.netsemanticscholar.org |

Process Development and Optimization in Dichloroquinoline Synthesis

Process development for the synthesis of dichloroquinolines is critical for ensuring a cost-effective, safe, and reproducible manufacturing process, particularly for isomers that are key intermediates in the production of active pharmaceutical ingredients (APIs). acs.org The optimization process generally focuses on several key factors: temperature, reaction time, number of synthetic steps, minimization of product loss, efficient workup and isolation procedures, and waste management. acs.orgnih.gov

A well-documented example of process development can be found in the industrial synthesis of 4,7-dichloroquinoline, a compound that shares structural similarities with this compound. The synthesis is often based on the Gould-Jacobs reaction, which involves several stages, each optimized for maximum efficiency and yield. nih.govwikipedia.org

The typical synthetic sequence involves:

Condensation: An aniline (B41778) (like m-chloroaniline for the 4,7-isomer) reacts with a malonic ester derivative, such as diethoxymethylene malonate. acs.orgnih.gov

Thermal Cyclization: The resulting intermediate undergoes thermal cyclization at high temperatures to form the quinoline ring. This step is often a critical point for optimization. For instance, heating in a high-boiling solvent like diphenyl ether at 250°C for 2 hours has been shown to produce the quinoline ester in high yields (90-96%). acs.orgnih.gov A thorough time-temperature examination is crucial to maximize the yield while minimizing product degradation. ablelab.eu

Saponification and Acidification: The ester group is hydrolyzed using a base like sodium hydroxide, followed by acidification, to yield a carboxylic acid. nih.govorgsyn.org

Decarboxylation and Chlorination: The carboxylic acid is decarboxylated by heating, and a subsequent chlorination step, often using a reagent like phosphorus oxychloride (POCl₃) at elevated temperatures (e.g., 135°C), introduces the final chlorine atom to yield the dichloroquinoline product. nih.govorgsyn.org

The table below outlines the optimized steps for the synthesis of 4,7-dichloroquinoline, which serves as a model for process development in dichloroquinoline manufacturing.

| Step | Reactants/Intermediates | Reagents & Conditions | Duration | Product | Yield (%) | Ref |

| 1. Condensation | m-Chloroaniline, Diethoxymethylene malonate | 100°C | 2 h | Acrylate intermediate | - | acs.orgnih.gov |

| 2. Cyclization | Acrylate intermediate | Diphenyl ether (DPE), 250°C | 2 h | Quinoline ester | 90-96 | acs.orgnih.gov |

| 3. Saponification | Quinoline ester | 10% aq. NaOH, Reflux | ~1 h | Quinoline carboxylic acid | - | nih.govorgsyn.org |

| 4. Chlorination | Quinoline acid | POCl₃, 135°C | 2 h | 4,7-Dichloroquinoline | 89 (overall) | acs.orgnih.gov |

Optimization efforts also focus on regioselectivity during chlorination, which is influenced by electronic and steric effects of substituents already present on the quinoline ring. The ultimate goal is to develop a robust synthetic route that minimizes steps, maximizes yield, uses readily available and non-hazardous materials, and avoids complex purification methods like silica (B1680970) gel chromatography. gd3services.com

Chemical Reactivity and Derivatization Strategies for 6,7 Dichloroquinoline Analogues

Modifications at the C2 Position of 6,7-Dichloroquinoline-5,8-dione (B1222834)

The C2 position of the 6,7-dichloro-5,8-quinolinedione molecule is a prime target for introducing chemical diversity. Research has demonstrated that introducing various substituents at this position can significantly influence the molecule's properties. researchgate.net For instance, the oxidation of a methyl group at the C2 position to a formyl group has been shown to increase the enzymatic conversion rate by the NQO1 enzyme.

A study detailed the synthesis of new derivatives by modifying the C2 position of 6,7-dichloro-5,8-quinolinedione. researchgate.net The introduction of groups like methyl, formyl, hydroxyl, and chloride at this position was achieved through various synthetic steps. These modifications were found to enhance the reactivity of the derivatives towards nucleophilic targets. researchgate.net

Table 1: C2-Substituted this compound-5,8-dione Derivatives and Their Synthesis

| Compound No. | Substituent at C2 | Starting Material | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|

| 3 | Formyl (-CHO) | 6,7-dichloro-2-methyl-5,8-quinolinedione | Selenium dioxide, Dioxane, Reflux 6h | 65 | |

| 6 | Hydroxyl (-OH) | 2-hydroxyquinoline-8-ol | Acetic acid, Nitric acid | 44 |

| 7 | Chloro (-Cl) | 2-chloroquinoline-8-ol | Acetic acid, Nitric acid | 51 | |

This table summarizes the synthesis of various C2-substituted derivatives of this compound-5,8-dione.

Nucleophilic Aromatic Substitution Reactions on the Quinoline (B57606) Ring

Nucleophilic aromatic substitution (SNAE) is a fundamental reaction for functionalizing the quinoline ring, particularly when halogen substituents are present. The reactivity of the chlorine atoms on the this compound core is not uniform. The chlorine atom at the C4 position of the pyridine (B92270) ring in similar compounds like 4,7-dichloroquinoline (B193633) is significantly more reactive towards nucleophiles than the chlorine at the C7 position on the benzene (B151609) ring. This differential reactivity is attributed to the electron-withdrawing effect of the ring nitrogen, which facilitates nucleophilic attack at the C4 position. This selectivity allows for targeted synthesis, where the C4-chlorine can be selectively replaced by nucleophiles such as amines or thiols under milder conditions, while the C7-chlorine requires harsher conditions for substitution.

In the case of this compound-5,8-dione, nucleophilic substitution typically favors the C6 position. ftstjournal.comresearchgate.net This preference is explained by the mesomeric effect, assisted by the negative inductive effect of the nitrogen atom within the quinoline ring system. ftstjournal.comresearchgate.net However, unexpected regioselectivity has been observed. In a reaction with 2-aminopyridine (B139424) derivatives, nucleophilic substitution occurred at the C7 position, leading to the formation of ortho-quinones. nih.gov This provides a route to biologically active ortho-quinone derivatives that contrasts with the expected C6 substitution. nih.gov

Amination Reactions of this compound-5,8-dione with Aniline (B41778) Derivatives

The amination of this compound-5,8-dione is a crucial method for synthesizing derivatives with potential biological activity. ftstjournal.comresearchgate.net Palladium-catalyzed Buchwald-Hartwig amination reactions have been successfully employed for this purpose, using various aniline derivatives. researchgate.netresearchgate.net The outcome of these reactions is highly dependent on the electronic nature of the aniline used. ftstjournal.comresearchgate.net

Studies have shown that when electron-rich (ER) anilines, such as aniline and 2-methylaniline, are used, selective amination occurs to yield monoamine derivatives in high yields. ftstjournal.comresearchgate.net Conversely, reactions with electron-deficient (ED) anilines, like 4-nitroaniline (B120555) and 2-chloro-4-nitroaniline, tend to produce diamine and more complex products in addition to the target mono-substituted molecules. ftstjournal.comresearchgate.net The reaction conditions, including the choice of palladium catalyst, ligand, and base, are optimized to control the product distribution. researchgate.net

Table 2: Palladium-Catalyzed Amination of this compound-5,8-dione with Anilines

| Aniline Derivative | Electronic Nature | Primary Product(s) | Reaction Conditions | Reference |

|---|---|---|---|---|

| Aniline | Electron-Rich | Monoamine derivatives | Pd(OAc)₂, BrettPhos, K₂CO₃, EtOH/H₂O, Reflux | ftstjournal.comresearchgate.net |

| 2-Methylaniline | Electron-Rich | Monoamine derivatives | Pd(OAc)₂, BrettPhos, K₂CO₃, EtOH/H₂O, Reflux | ftstjournal.com |

| 4-Nitroaniline | Electron-Deficient | Diamine and complex derivatives | Pd(OAc)₂, BrettPhos, K₂CO₃, EtOH/H₂O, Reflux | ftstjournal.comresearchgate.net |

This table illustrates the different outcomes of the amination reaction based on the electronic properties of the aniline derivative.

Functionalization via Hydroxyl or Formyl Group Introduction

The introduction of hydroxyl and formyl groups onto the this compound-5,8-dione scaffold is a key strategy for creating new derivatives with enhanced reactivity and potential biological relevance. researchgate.net These functional groups can act as handles for further chemical modifications and can also form additional interactions with biological targets. researchgate.net

The synthesis of a formyl derivative at the C2 position has been accomplished by the oxidation of the corresponding 2-methyl derivative using selenium dioxide. The introduction of a hydroxyl group at the C2 position has also been reported. researchgate.net The presence of these groups creates additional nucleophilic regions in the molecule, typically localized near the nitrogen atom and the newly introduced functional group. researchgate.net A Vilsmeier-Haack reaction represents another synthetic route for introducing a formyl group onto a quinoline ring, which involves the reaction of a quinoline derivative with phosphorus oxychloride and dimethylformamide (DMF). smolecule.comdut.ac.za

Exploitation of Halogen Substituents for Further Derivatization

The two chlorine atoms on the this compound ring are versatile handles for a wide range of derivatization reactions. Their presence allows for nucleophilic substitution and cross-coupling reactions to introduce diverse functionalities. smolecule.comcymitquimica.com

One example is the reaction of this compound-5,8-dione with sodium azide (B81097) in methanol, which leads to the substitution of a chlorine atom. jst.go.jp The resulting azide intermediate can then undergo further reactions, such as an aza-Wittig reaction with triphenylphosphine, to generate more complex heterocyclic systems. jst.go.jp Another example involves the reaction with thiosulfonic acid salts. When this compound-5,8-quinone was used as a coupling partner with these salts, a mixture of two mono-substituted regioisomeric thiosulfonates was obtained. researchgate.net

These reactions highlight the utility of the chloro-substituents in building molecular complexity and accessing novel chemical entities from the this compound core. The ability to selectively or sequentially replace the chlorine atoms provides a powerful tool for the targeted synthesis of new compounds.

Computational Chemistry and Spectroscopic Characterization of 6,7 Dichloroquinoline Systems

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a popular computational method for investigating the electronic structure of many-body systems, such as atoms and molecules. scirp.org It is widely used to predict molecular properties, including optimized geometry, vibrational frequencies, and electronic characteristics, which are crucial for understanding the reactivity and potential biological activity of compounds like 6,7-dichloroquinoline. mdpi.comnih.gov

Molecular Structure Optimization and Quantum Chemical Parameter Calculation

The initial step in computational analysis involves the optimization of the molecular structure to find the most stable conformation, corresponding to a minimum on the potential energy surface. dergipark.org.tr For quinoline (B57606) derivatives, this is often performed using the B3LYP (Becke, three-parameter, Lee–Yang–Parr) exchange-correlation functional combined with a suitable basis set, such as 6-311++G(d,p) or cc-pVQZ. dergipark.org.trdergipark.org.tr The absence of imaginary frequencies in the subsequent vibrational analysis confirms that the optimized structure is a true minimum. dergipark.org.tr

Following optimization, various quantum chemical parameters can be calculated. These parameters provide a deeper understanding of the molecule's stability and reactivity. While specific data for this compound is not extensively detailed in the provided search results, studies on similar quinoline derivatives offer a framework for the types of parameters calculated. For instance, in a study on 5,8-quinolinequinone derivatives, parameters such as molecular volume, dipole moment, and thermochemical properties were determined using the DFT-B3LYP/6-31G(d,p) level of theory. dergipark.org.tr

Table 1: Representative Quantum Chemical Parameters for a Quinoline Derivative

| Parameter | Description |

| Molecular Volume | The volume occupied by the molecule. |

| Dipole Moment | A measure of the separation of positive and negative charges in a molecule. |

| Entropy | A thermodynamic quantity representing the degree of disorder or randomness in a system. |

| Heat Capacity | The amount of heat required to raise the temperature of a substance by a certain amount. |

This table is illustrative and based on general findings for quinoline derivatives. Specific values for this compound would require dedicated calculations.

Analysis of Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. nih.govnumberanalytics.com The MEP map visually represents the electrostatic potential on the electron density surface, with different colors indicating regions of varying potential. Typically, red and yellow areas denote negative potential (electron-rich regions, susceptible to electrophilic attack), while blue areas represent positive potential (electron-poor regions, prone to nucleophilic attack). nih.govnumberanalytics.com

For derivatives of 6,7-dichloro-5,8-quinolinedione, MEP analysis has shown that nucleophilic regions are localized near the nitrogen atom and carbonyl groups. mdpi.com The introduction of substituents can further modify the MEP map, creating additional reactive sites. mdpi.com In studies of other chloroquinoline derivatives, MEP analysis has revealed high negative charge density on the nitrogen atom of the quinoline ring, indicating a likely site for interaction. nih.gov

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and kinetic stability. ossila.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. ossila.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's excitability and chemical reactivity. researchgate.netwuxibiology.com A smaller HOMO-LUMO gap suggests that the molecule is more reactive and less stable. researchgate.net

For quinoline itself, the HOMO-LUMO energy gap has been calculated to be approximately -4.83 eV. scirp.org In studies of various quinoline derivatives, this gap is analyzed to predict their relative reactivity and potential biological activity. nih.govscirp.org For example, a smaller HOMO-LUMO gap in certain [(7-chloroquinolin-4-yl)amino]acetophenone copper(II) complexes was interpreted as indicating high chemical activity, which could influence their biological properties. nih.gov

Table 2: Frontier Molecular Orbital Energies for Quinoline

| Orbital | Energy (eV) |

| HOMO | -6.646 |

| LUMO | -1.816 |

| HOMO-LUMO Gap | -4.83 |

Data sourced from a study on quinoline using DFT (B3LYP)/6-31+G(d,p). scirp.org

In Silico Prediction of Bioavailability and Pharmacokinetic Parameters

In silico methods are increasingly used in the early stages of drug discovery to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new chemical entities. researchgate.netmdpi.com These predictions help to identify compounds with favorable pharmacokinetic profiles and reduce the likelihood of late-stage failures in drug development. researchgate.net Various online tools and software, such as SwissADME, admetSAR, and PreADMET, are available for these predictions. mdpi.comayushcoe.inmdpi.com

For derivatives of 7-chloroquinoline (B30040), in silico ADMET studies have been performed to evaluate their drug-likeness. mdpi.comnih.gov These studies often assess parameters like lipophilicity (logP), aqueous solubility (logS), gastrointestinal absorption, and blood-brain barrier permeability. mdpi.commdpi.com For instance, an analysis of 2-(7-chloroquinolin-4-ylamino)ethyl benzoate (B1203000) derivatives predicted high gastrointestinal absorption for most compounds based on the BOILED-Egg model. mdpi.com However, some derivatives violated Veber's rules for oral bioavailability due to a high topological polar surface area. mdpi.com Similarly, for novel 7-chloro-4-aminoquinoline-benzimidazole hybrids, ADME predictions suggested that some compounds could have good oral bioavailability, while others might be limited by high lipophilicity and poor water solubility. nih.gov

Molecular Docking Simulations of this compound Derivatives with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. bohrium.com It is widely used to understand the binding mechanisms of potential drugs with their biological targets, such as proteins and enzymes. bohrium.comtubitak.gov.tr

Derivatives of chloroquinoline have been the subject of numerous molecular docking studies to investigate their potential as therapeutic agents. For example, newly synthesized 7-chloroquinoline derivatives were docked against the shikimate kinase and hypoxanthine-guanine phosphoribosyltransferase enzymes to explore their antitubercular and antimalarial activities, respectively. researchgate.net In another study, quinoline derivatives were designed and docked as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV, with some compounds showing high docking scores and good binding interactions with the active site of the enzyme. tubitak.gov.tr Similarly, quinoline-thiazole hybrids have been docked with the BCR-ABL1 tyrosine kinase enzyme, suggesting their potential as antileukemic agents. scielo.br These studies demonstrate the utility of molecular docking in identifying promising lead compounds and guiding further drug design efforts.

Vibrational Spectroscopy (FT-IR, Raman) for Structural Elucidation and Theoretical Correlation

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups and molecular structure of a compound. spectroscopyonline.comspectroscopyonline.comnih.gov These experimental techniques are often complemented by theoretical calculations, typically using DFT, to achieve a more accurate assignment of the observed vibrational modes. dergipark.org.trdergipark.org.tr The combination of experimental and theoretical spectra allows for a detailed understanding of the molecule's vibrational properties. spectroscopyonline.comnih.gov

For various quinoline derivatives, FT-IR and Raman spectra have been recorded and correlated with theoretical data. dergipark.org.tr In a study of 6-chloroquinoline (B1265530), the vibrational modes were assigned based on potential energy distributions calculated using the VEDA program, and the theoretical wavenumbers showed good agreement with the experimental data after scaling. dergipark.org.tr The characteristic C-Cl stretching modes for 6-chloroquinoline were observed in the experimental spectrum and correlated well with the calculated values. dergipark.org.tr Similar studies on other substituted quinolines have also demonstrated the power of combining experimental spectroscopy with DFT calculations for structural characterization. dergipark.org.tr

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the structure of organic compounds. For this compound, both ¹H and ¹³C NMR spectroscopy provide detailed information about its molecular framework, confirming the substitution pattern and the electronic environment of each proton and carbon atom.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound, typically recorded in a deuterated solvent such as deuterochloroform (CDCl₃), exhibits distinct signals for the five protons on the quinoline ring system. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the two chlorine atoms and the nitrogen atom in the heterocyclic ring.

The proton at the C-8 position is generally the most downfield of the carbocyclic ring protons due to its proximity to the nitrogen atom and the deshielding effect of the neighboring chlorine atom at C-7. The proton at C-5 is also significantly deshielded. The protons on the pyridine (B92270) ring, H-2, H-3, and H-4, show characteristic chemical shifts and coupling patterns.

Detailed analysis of a reported ¹H NMR spectrum in CDCl₃ reveals the following assignments:

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 8.85 | dd | J = 4.2, 1.6 |

| H-3 | 7.46 | dd | J = 8.4, 4.2 |

| H-4 | 8.16 | dd | J = 8.4, 1.6 |

| H-5 | 8.23 | s | |

| H-8 | 8.08 | s |

This data is based on experimental findings reported in a doctoral thesis.

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum of this compound provides further structural confirmation by showing the chemical shifts of all nine carbon atoms. The carbons bearing the chlorine atoms (C-6 and C-7) are significantly influenced by the electronegativity of the halogens. The chemical shifts of the carbons in the pyridine ring are also affected by the nitrogen atom.

A representative ¹³C NMR spectrum in CDCl₃ shows the following chemical shifts:

| Carbon Atom | Chemical Shift (δ, ppm) |

| C-2 | 151.7 |

| C-3 | 122.9 |

| C-4 | 136.5 |

| C-4a | 128.8 |

| C-5 | 129.4 |

| C-6 | 133.5 |

| C-7 | 131.8 |

| C-8 | 130.1 |

| C-8a | 148.6 |

This data is based on experimental findings reported in a doctoral thesis.

The combination of ¹H and ¹³C NMR data provides an unambiguous characterization of the this compound molecule, allowing for the precise assignment of each atom within its heterocyclic structure.

Biological Activities and Mechanisms of Action of 6,7 Dichloroquinoline Derivatives

Anti-Enzyme Activity

The interaction of 6,7-dichloroquinoline derivatives with specific enzymes is a key area of investigation, revealing mechanisms that can influence cellular processes.

DT-Diaphorase (NQO1) Enzyme Modulation and Substrate Activity

NAD(P)H:quinone oxidoreductase 1 (NQO1), also known as DT-diaphorase, is a flavoenzyme that plays a protective role in cells by catalyzing the two-electron reduction of quinones to less reactive hydroquinones. isciii.es This process helps to prevent the generation of reactive oxygen species (ROS) that can result from one-electron reduction. isciii.es The high expression of NQO1 in many human solid tumors has made it a target for cancer therapy. researchgate.net

Derivatives of 6,7-dichloro-5,8-quinolinedione have been identified as effective substrates for the NQO1 enzyme. mdpi.comresearchgate.net Research has shown that modifications at the C2 position of the 6,7-dichloro-5,8-quinolinedione scaffold significantly influence the rate of enzymatic conversion by NQO1. mdpi.com For instance, the introduction of a methyl group at the C2 position (6,7-dichloro-2-methyl-5,8-quinolinedione) results in a high enzymatic conversion rate. mdpi.com Further oxidation of this methyl group to a formyl group, or the introduction of a hydroxyl group or a chlorine atom at the C2 position, can also enhance the substrate activity for NQO1. mdpi.com

A study systematically evaluating these derivatives demonstrated that their enzymatic conversion rates were often higher than the reference substance, streptonigrin, indicating they are good substrates for NQO1. mdpi.comresearchgate.net Molecular docking studies suggest that the type of substituent at the C2 position affects how the molecule interacts with the active site of the NQO1 enzyme. mdpi.com For example, a hydroxyl group at C2 was found to form an additional hydrogen bond with a tyrosine residue in the enzyme's active site. mdpi.comresearchgate.net

Table 1: Enzymatic Conversion Rate of NQO1 for 6,7-Dichloro-5,8-quinolinedione Derivatives

| Compound | Substituent at C2 | Enzymatic Conversion Rate (μmol NADPH/μmol NQO1/min) |

|---|---|---|

| 1 | H | 872 |

| 2 | CH₃ | 890 |

| 3 | CHO | Higher than 1 and 2 |

| 6 | OH | Higher than 1 and 2 |

| 7 | Cl | Higher than 1 and 2 |

Data sourced from a study on C2 position modifications of 6,7-Dichloro-5,8-Quinolinedione. mdpi.com

Inhibition of Mitochondrial Electron Transport Chain by Quinolinediones

Mitochondria are crucial for cellular energy production through the electron transport chain (ETC) and oxidative phosphorylation. sygnaturediscovery.com Disruption of the ETC can lead to mitochondrial dysfunction, reduced ATP production, and increased oxidative stress, which are implicated in various toxicities. chemrxiv.orgxiahepublishing.comnih.gov

Quinolinedione compounds, including derivatives of this compound, have been investigated for their effects on mitochondrial function. researchgate.net Some quinone compounds are known to inhibit the ETC. researchgate.net For example, fluoroquinolone antibiotics, which share structural similarities with quinoline (B57606) compounds, have been shown to induce mitochondrial dysfunction by affecting complexes I and IV of the ETC. researchgate.net This inhibition disrupts the proton gradient, reduces ATP synthesis, and increases the production of reactive oxygen species. chemrxiv.orgnih.gov The mechanism of toxicity can involve the impairment of protein import into the mitochondrial intermembrane space, leading to the dysfunction of ETC complexes. chemrxiv.orgresearchgate.net While direct studies on this compound itself are limited in this specific context, the broader class of quinoline and quinolinedione compounds is known to interact with mitochondrial components, suggesting a potential mechanism for their biological effects. chemrxiv.orgresearchgate.net

Antimicrobial Potential

The quinoline scaffold is a well-established pharmacophore in the development of antimicrobial agents. derpharmachemica.comresearchgate.net Derivatives of this compound have been synthesized and evaluated for their efficacy against a range of pathogenic microbes.

Antibacterial Efficacy and Spectrum of Activity

Numerous studies have demonstrated the antibacterial potential of this compound derivatives. A series of (alkoxy)phenylamino-chloro-2-methylquinoline-5,8-dione derivatives, synthesized from 6,7-dichloro-2-methylquinoline-5,8-dione, were tested against several bacterial strains. d-nb.info Specific compounds from this series showed strong efficacy against Staphylococcus epidermidis and Enterococcus faecalis, with some derivatives exhibiting activity two to four times greater than the reference antibiotic, Cefuroxime, against S. epidermidis. d-nb.info

Another study involving isatin–quinoline conjugates derived from 4,7-dichloroquinoline (B193633) reported potent bactericidal activity against multidrug-resistant pathogens, including Methicillin-resistant Staphylococcus aureus (MRSA) and Streptococcus mutans. nih.gov The minimum inhibitory concentration (MIC) values for these conjugates were found to be in the low mg/mL to µg/mL range, often surpassing the activity of reference drugs like ampicillin (B1664943) and chloramphenicol. nih.govresearchgate.net

Similarly, styrylquinoline derivatives based on a 5,7-dichloroquinoline-8-ol scaffold have shown promise as antistaphylococcal agents, with one compound being more active against MRSA than ciprofloxacin. sciforum.net The substitution pattern on the quinoline and the attached moieties plays a crucial role in determining the antibacterial spectrum and potency. d-nb.infosciforum.netsemanticscholar.org

Table 2: Selected Antibacterial Activity of Dichloroquinoline Derivatives

| Derivative Class | Bacterial Strain | Activity Metric (MIC) | Reference |

|---|---|---|---|

| (Alkoxy)phenylamino-chloro-2-methylquinoline-5,8-diones | S. epidermidis | 2.44 - 1250 µg/mL | d-nb.info |

| (Alkoxy)phenylamino-chloro-2-methylquinoline-5,8-diones | E. faecalis | 9.76 - 625 µg/mL | d-nb.info |

| Isatin-4,7-dichloroquinoline conjugates | MRSA | 0.006 - 2.5 mg/mL | nih.gov |

| 5,7-Dichloro-styrylquinoline derivatives | MRSA | 9.85 µM | sciforum.net |

Antifungal Properties

The antifungal potential of dichloroquinoline derivatives has also been explored. In one study, This compound-5,8-dione (B1222834) was used as a precursor to synthesize 2H- nih.govnih.govdoi.orgtriazolo[4,5-g]quinoline-4,9-diones. jst.go.jp Several of these synthesized compounds demonstrated potent, broad-spectrum antifungal activity against pathogenic fungi, including various Candida species, Cryptococcus neoformans, and Aspergillus species. jst.go.jp Some compounds completely inhibited fungal growth at MIC values ranging from 0.8 to 12.5 µg/mL, with activity comparable or superior to standard antifungal agents like fluconazole (B54011) and 5-fluorocytosine. jst.go.jp

Another study focused on 7-chloroquinoline (B30040) sulphonamide derivatives, which exhibited excellent antifungal activity against Penicillium simplicissimum and Aspergillus niger. ajol.info The most active compound showed a larger inhibition zone diameter than the standard drug fluconazole. ajol.info Additionally, styrylquinoline derivatives containing a 5,7-dichloroquinoline-8-ol core showed moderate activity against Candida species. sciforum.netsciforum.net These findings underscore the potential of the dichloroquinoline scaffold in developing new antifungal agents. ajol.infojst.go.jp

Table 3: Antifungal Activity of Dichloroquinoline Derivatives against Candida albicans

| Derivative Class | Activity Metric (MIC) | Reference |

|---|---|---|

| 2H- nih.govnih.govdoi.orgTriazolo[4,5-g]quinoline-4,9-diones | 0.8 - >100 µg/mL | jst.go.jp |

| 7-Chloro-4-arylhydrazonequinolines | 25 - >200 µg/mL | semanticscholar.org |

Antiviral Investigations

The quinoline core is present in several molecules with known antiviral properties, such as chloroquine (B1663885) and hydroxychloroquine. nih.govmdpi.com This has prompted investigations into other quinoline derivatives for antiviral applications. researchgate.netnih.gov Research has shown that novel derivatives of the quinoline scaffold can exhibit antiviral activity against Dengue virus serotype 2 (DENV2) in the low micromolar range. researchgate.netnih.gov The mechanism appears to involve the early stages of the viral infection cycle and impairment of viral envelope glycoprotein (B1211001) accumulation, rather than direct virucidal effects. researchgate.netnih.gov

Specifically, 4,7-dichloroquinoline has been identified as an inhibitor of DENV-2 replication, with reported IC₅₀ values between 0.49 and 3.03 µM. It has been shown to significantly reduce the abundance of plaque-forming units of the virus in vitro. nih.gov While these investigations often focus on the broader quinoline class or other dichloro-isomers, they highlight the therapeutic potential of the fundamental quinoline structure, including this compound, in the development of new antiviral agents. nih.govnih.govresearchgate.net

Anticancer and Antitumor Research

The quinoline nucleus is a recognized pharmacophore in the development of anticancer agents. The addition of chlorine atoms at the 6 and 7 positions, along with further derivatization, has led to the discovery of potent and selective anticancer compounds.

General Anticancer Properties

Derivatives of this compound have demonstrated notable anticancer potential. A study focusing on a synthetic compound derived from this compound-5,8-dione, identified as 7-chloro-6-piperidin-1-yl-quinoline-5,8-dione (PT-262), revealed its cytotoxic effects. nih.gov This compound induced cell death in a concentration-dependent manner in human lung cancer cells. nih.gov The anticancer activities of quinoline derivatives are often attributed to their ability to act as kinase inhibitors, which can interfere with cell signaling pathways crucial for cancer cell growth and survival. nih.gov The planar structure of the quinoline ring is a key feature that allows these molecules to interact with biological targets such as DNA and various enzymes. nih.gov

Evaluation Against Specific Cancer Cell Lines

The cytotoxic effects of this compound derivatives have been evaluated against a range of human cancer cell lines. In one study, newly synthesized 7-chloroquinoline derivatives were tested against MCF-7 (breast cancer), HCT-116 (colon carcinoma), and HeLa (cervical carcinoma) cell lines. tandfonline.com Notably, some of these compounds exhibited high activity and selectivity, particularly towards MCF-7 cells. semanticscholar.org

Another investigation into Morita-Baylis-Hillman adducts of 7-chloroquinoline derivatives assessed their antiproliferative activity against MCF-7, HCT-116, HL-60 (promyelocytic leukemia), and NCI-H292 (lung cancer) cell lines. scielo.br The results highlighted that certain derivatives, especially those containing a nitro group, showed significant cytotoxic potential. scielo.br Furthermore, a series of 7-chloro-(4-thioalkylquinoline) derivatives were tested against eight human solid tumor cell lines, including lung (A549) and colon (HCT116) carcinomas, as well as leukemia cell lines (CCRF-CEM, K562). nih.gov

Below is a table summarizing the activity of selected 7-chloroquinoline derivatives against various cancer cell lines.

| Derivative Type | Cancer Cell Line | Activity Metric | Result | Reference |

| Thio-derivatives | HCT-116 (Colon Carcinoma) | IC50 | 23.39 µM | semanticscholar.org |

| Thio-derivatives | MCF-7 (Breast Cancer) | IC50 | 7.54 µM | semanticscholar.org |

| Thio-derivatives | HeLa (Cervical Carcinoma) | IC50 | 21.41 µM | tandfonline.com |

| Morita-Baylis-Hillman Adducts | MCF-7 (Breast Cancer) | IC50 | 4.60 µmol L-1 | scielo.br |

| Morita-Baylis-Hillman Adducts | HCT-116 (Colorectal Cancer) | - | More selective than doxorubicin | scielo.br |

Role as Anti-proliferative Agents

The anti-proliferative activity of quinoline derivatives is a key mechanism behind their anticancer effects. These compounds can inhibit cell growth and induce apoptosis (programmed cell death). nih.gov For instance, 7-chloro-(4-thioalkylquinoline) derivatives have been shown to inhibit DNA and RNA synthesis and induce apoptosis in CCRF-CEM leukemia cells. nih.gov This suggests that these compounds interfere with fundamental cellular processes required for proliferation.

The structural features of these derivatives, such as the presence of a rigid planar quinoline ring, are crucial for their interaction with biological macromolecules like proteins and DNA, leading to the inhibition of cell proliferation. nih.govtandfonline.com The design of N-(quinolin-2-yl)benzamide derivatives as congeners of the anticancer drug sorafenib (B1663141) has also shown interesting antiproliferative activity against HCT-116, MCF-7, and SK-BR3 cancer cell lines. mdpi.com

Antioxidant Capacity and Free Radical Scavenging

Oxidative stress, resulting from an imbalance of free radicals and antioxidants, is implicated in various diseases, including cancer. semanticscholar.org Some quinoline derivatives have been investigated for their potential to act as antioxidants.

Research has shown that certain quinoline derivatives possess significant free radical scavenging capabilities. mdpi.com A study on 4-arylchalcogenyl-7-chloroquinolines demonstrated that some of these compounds exhibit potent antioxidant effects. researchgate.net The antioxidant activity is often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging method. semanticscholar.orgresearchgate.net In one study, a 2,7-dichloroquinoline (B1602032) derivative showed strong antioxidant activity with an IC50 value of 0.31 µg/mL, which was more potent than the standard antioxidant ascorbic acid (IC50 of 2.41 µg/mL). semanticscholar.org The ability of these compounds to donate a hydrogen atom or a single electron is believed to be the mechanism behind their free radical scavenging activity. mdpi.com

The table below presents the antioxidant activity of selected chloroquinoline analogs.

| Compound | Assay | IC50 Value | Reference |

| 2,7-dichloroquinoline-3-carboxamide | DPPH | 0.31 µg/mL | semanticscholar.org |

| N-butyl-2,7-dichloroquinoline-3-carboxamide | DPPH | 2.17 µg/mL | semanticscholar.org |

| Ascorbic Acid (Standard) | DPPH | 2.41 µg/mL | semanticscholar.org |

Antiprotozoal Activities

The quinoline scaffold is famously associated with antimalarial drugs like chloroquine. nih.gov Consequently, derivatives of this compound have been explored for their activity against various protozoan parasites.

Studies have demonstrated that novel quinoline derivatives can exhibit broad-spectrum antiprotozoal activities. researchgate.net For example, certain quinoline derivatives incorporating arylnitro and aminochalcone moieties have shown significant in vitro activity against Trypanosoma brucei rhodesiense, the parasite responsible for sleeping sickness, with some compounds displaying submicromolar efficacy. researchgate.net

Furthermore, the condensation of 4,7-dichloroquinoline with tryptamine (B22526) has yielded compounds with activity against Leishmania species. sigmaaldrich.com A newly synthesized 4,7-dichloroquinoline derivative has also shown significant in-vitro antiplasmodial efficacy against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum, the most lethal malaria parasite. nih.gov This highlights the potential of these derivatives to overcome drug resistance in protozoal diseases. tandfonline.com

Coordination Chemistry of 6,7 Dichloroquinoline 5,8 Dione with Transition Metals

Ligand Properties of 6,7-Dichloroquinoline-5,8-dione (B1222834)

This compound-5,8-dione, often abbreviated as DQQ, is a para-quinone derivative of quinoline (B57606). rsc.orgnih.gov Its structure is notable as the 5,8-quinolinedione (B78156) motif is found in several biologically active compounds known for their antitumor, antibacterial, and antimalarial properties. rsc.orgrsc.org The cytotoxic effects of quinolinediones are primarily attributed to their ability to inhibit the electron transport chain within mitochondria. This process disrupts aerobic respiration and leads to the production of semiquinone radicals through redox reactions, ultimately inducing cellular damage. rsc.orgrsc.org As a ligand, DQQ offers N,O-chelating sites, which can form stable complexes with transition metals, a desirable trait for overcoming issues like ligand exchange reactions that can occur with other types of ligands in biological environments. rsc.orgrsc.org

Synthesis and Characterization of Metal Complexes (e.g., Ru, Os, Ir, Rh, Fe, Cu, Ni)

The synthesis of metal complexes using this compound-5,8-dione (DQQ) as a ligand has been explored with a range of transition metals. Research has focused on preparing piano-stool complexes with ruthenium(II), osmium(II), iridium(III), and rhodium(III). rsc.orgrsc.org The typical synthetic route involves reacting DQQ with dimeric organometallic precursors, such as [{M(L)Cl2}2] (where M = Ru, Os, Rh, Ir and L = η⁶-p-cymene [cym], η⁶-biphenyl, or η⁵-pentamethylcyclopentadienyl [Cp*]), in a refluxing alcoholic solution. rsc.orgrsc.org

Initial characterization by NMR spectroscopy suggested the formation of the expected N,O-chelating para-quinone complexes. However, single-crystal X-ray diffraction analysis of the products revealed a surprising outcome: the formation of ortho-quinone metal complexes. rsc.org This structural transformation was confirmed by high-resolution electrospray ionization mass spectrometry (ESI-MS), which showed the loss of a chloro substituent and its replacement with an oxygen atom upon complexation. rsc.org

The coordination chemistry of DQQ with other transition metals, including iron(II), copper(II), and nickel(II), has also been investigated. researchgate.net Studies using Raman spectroscopy in combination with density functional theory (DFT) calculations on aqueous solutions of these complexes demonstrated that DQQ acts as an N,O-bidentate ligand. A significant shift to lower wavenumbers was observed for the vibration of the carbonyl group involved in the chelation, with the extent of the shift dependent on the specific metal ion. researchgate.net

Table 1: Synthesis and Characterization of Transition Metal Complexes with this compound-5,8-dione (DQQ)

| Metal | Precursor | Ancillary Ligand (L) | Resulting Complex Structure | Characterization Methods | Reference |

| Ru(II) | [{Ru(p-cymene)Cl2}2] | η⁶-p-cymene | Ortho-quinone | X-ray Diffraction, ESI-MS, NMR | rsc.orgrsc.org |

| Os(II) | [{Os(p-cymene)Cl2}2] | η⁶-p-cymene | Ortho-quinone | X-ray Diffraction, ESI-MS, NMR | rsc.orgrsc.org |

| Rh(III) | [{Rh(Cp)Cl2}2] | η⁵-Cp | Ortho-quinone | X-ray Diffraction, ESI-MS, NMR | rsc.orgrsc.org |

| Ir(III) | [{Ir(Cp)Cl2}2] | η⁵-Cp | Ortho-quinone | X-ray Diffraction, ESI-MS, NMR | rsc.orgrsc.org |

| Fe(II) | Not specified | Not applicable | N,O-bidentate chelate | Raman Spectroscopy, DFT | researchgate.net |

| Cu(II) | Not specified | Not applicable | N,O-bidentate chelate | Raman Spectroscopy, DFT | researchgate.net |

| Ni(II) | Not specified | Not applicable | N,O-bidentate chelate | Raman Spectroscopy, DFT | researchgate.net |

Coordination-Assisted Chemical Transformations

The reaction between this compound-5,8-dione (DQQ) and transition metal dimers in protic solvents leads to an unexpected and significant chemical transformation. rsc.orgnih.govauckland.ac.nz Instead of simple coordination, the metal center facilitates the conversion of the starting para-quinone ligand into an ortho-quinone derivative within the complex. rsc.orgrsc.org

Systematic variation of the reaction conditions identified the alcoholic solvent as the source of the additional oxygen atom in the final ortho-quinone structure. rsc.orgnih.govauckland.ac.nz A proposed mechanism for this transformation involves the following key steps:

Bidentate coordination of the DQQ ligand to the metal center via the nitrogen atom and the adjacent carbonyl oxygen.

This coordination activates the C6 position of the quinoline ring towards a nucleophilic attack.

A molecule of the alcohol solvent (ROH) acts as the nucleophile, attacking the activated C6 position.

Subsequent decomposition of the resulting tetrahedral intermediate leads to the formation of an oxonium ion.

Cleavage of the R-O bond yields the final ortho-quinone–metal complex. rsc.org

This metal coordination-assisted reaction demonstrates how the electronic properties of a ligand can be profoundly altered upon complexation, leading to novel reactivity and the formation of unexpected products. rsc.org

Biological Activity of Metallopharmaceuticals Based on Dichloroquinolinediones

The unique ortho-quinone metal complexes derived from this compound-5,8-dione have been evaluated for their potential as anticancer agents. rsc.org The cytotoxicity of these novel compounds was tested against a panel of human cancer cell lines, including HCT116 (colorectal), NCI-H460 (non-small cell lung), and SiHa (cervical). rsc.org

Among the synthesized piano-stool complexes, the osmium(II) derivative showed the most promising biological activity, exhibiting IC₅₀ values in the low micromolar range across all tested cell lines. rsc.org The cytotoxicity of quinone-based compounds is often linked to their redox behavior. rsc.org To investigate the influence of metal coordination on these properties, pulse radiolysis studies were conducted. These studies revealed that the coordination to the metal center does indeed impact the redox potentials of the quinone ligand system. rsc.org The superior activity of the osmium complex suggests that the nature of the central metal atom plays a crucial role in tuning the biological efficacy of these metallopharmaceuticals. rsc.org

Table 2: Cytotoxicity (IC₅₀ in µM) of Ortho-Quinone Metal Complexes in Human Cancer Cell Lines

| Complex | Metal | HCT116 (Colorectal) | NCI-H460 (Lung) | SiHa (Cervical) | Reference |

| 1 | Ru(II) | > 50 | > 50 | > 50 | rsc.org |

| 2 | Os(II) | 4.4 | 1.8 | 2.5 | rsc.org |

| 3 | Ru(II) | > 50 | > 50 | > 50 | rsc.org |

| 4 | Rh(III) | > 50 | > 50 | > 50 | rsc.org |

| 5 | Ir(III) | > 50 | > 50 | > 50 | rsc.org |

6,7 Dichloroquinoline As a Crucial Synthetic Intermediate

Precursor in the Synthesis of Complex Heterocyclic Systems

6,7-Dichloroquinoline and its derivatives, particularly This compound-5,8-dione (B1222834), are reactive substrates for building intricate heterocyclic systems. The electron-withdrawing nature of the chlorine atoms and the dione (B5365651) functionality makes the quinoline (B57606) core susceptible to various chemical transformations, including both nucleophilic and electrophilic substitution reactions. cymitquimica.com

Researchers have successfully employed modern catalytic methods to functionalize this scaffold. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, have been used to create new carbon-carbon bonds at the chlorinated positions. researchgate.net The reaction of this compound-5,8-dione with different aryl boronic acids using a palladium catalyst furnishes a variety of coupled aryl-quinolinedione compounds in high yields. researchgate.net Similarly, the Heck reaction has been utilized to synthesize derivatives like 7-chloro-6-phenylquinoline-5,8-dione. researchgate.net

Nucleophilic substitution is another powerful strategy. Quinolinediones are known to be highly reactive towards nucleophiles such as amines and thiols. researchgate.net This reactivity has been harnessed to regioselectively introduce N-arylamino groups at the 6-position of the 6,7-dichloro-5,8-quinolinedione ring. researchgate.net Furthermore, the reaction of this compound-5,8-quinone with thiosulfonic acid salts results in the formation of mono-substituted regio-isomeric thiosulfonates, demonstrating its utility in creating sulfur-containing heterocyclic systems. researchgate.net

| Precursor | Reaction Type | Resulting System | Reference |

|---|---|---|---|

| This compound-5,8-dione | Suzuki-Miyaura Coupling | Aryl-substituted quinoline-5,8-diones | researchgate.net |

| This compound-5,8-dione | Heck Reaction | 7-Chloro-6-phenylquinoline-5,8-dione | researchgate.net |

| 6,7-Dichloro-5,8-quinolinedione | Nucleophilic Substitution | 6-(N-arylamino)-7-chloro-5,8-quinolinediones | researchgate.net |

| This compound-5,8-quinone | Reaction with Thiosulfonic Acid Salts | Mono-substituted thiosulfonate derivatives | researchgate.net |

Role in the Development of Bioactive Molecules

The quinoline ring system is a cornerstone in the development of therapeutic agents. Derivatives of this compound have been investigated as scaffolds for new bioactive molecules, leveraging the compound's structural features to target various biological pathways. The dione derivative, this compound-5,8-dione, has specifically gained attention in medicinal chemistry for its potential as an antimicrobial or antitumor agent. cymitquimica.com The rationale for exploring these compounds often stems from the known biological activities of related quinone structures, which are implicated in a wide range of pharmacological effects, including antitumor, antiviral, and bactericidal properties. researchgate.net

Specific synthetic efforts have focused on creating libraries of compounds for biological screening. A series of 6-(N-arylamino)-7-chloro-5,8-quinolinedione derivatives was synthesized specifically for the evaluation of their antifungal activities. researchgate.net Moreover, the related this compound-3-carboxylic acid is considered a valuable scaffold for developing new pharmaceuticals, with potential for antimicrobial or anti-inflammatory activity. cymitquimica.com These examples highlight how the this compound core serves as a starting point for molecules designed with therapeutic applications in mind.

| Derivative | Potential Biological Activity | Reference |

|---|---|---|

| This compound-5,8-dione | Antimicrobial, Antitumor | cymitquimica.com |

| This compound-3-carboxylic acid | Antimicrobial, Anti-inflammatory | cymitquimica.com |

| 6-(N-arylamino)-7-chloro-5,8-quinolinedione | Antifungal | researchgate.net |

Industrial Significance as a Chemical Building Block

In the chemical industry, certain molecules serve as fundamental building blocks for a vast range of products. Dichloroquinolines as a class are of significant industrial importance, with the isomer 4,7-dichloroquinoline (B193633) being a well-established, affordable intermediate used extensively in the large-scale synthesis of antimalarial drugs like chloroquine (B1663885) and hydroxychloroquine. mdpi.comnbinno.comgoogle.com

While perhaps not produced on the same massive scale as its 4,7-isomer, this compound holds its own industrial significance as a crucial and commercially available building block. Its availability from various chemical suppliers facilitates its use in research and development across both academic and industrial laboratories. bldpharm.com Its primary role is as a starting material for the synthesis of specialized, high-value molecules. The utility of this compound in advanced synthetic methods, such as palladium-catalyzed cross-coupling reactions, underscores its value in creating novel and complex compounds for drug discovery pipelines and the development of new functional materials. researchgate.net Therefore, its industrial importance lies in its role as a key intermediate for innovation in medicinal chemistry and materials science. cymitquimica.comcymitquimica.com

Advanced Analytical Methodologies for 6,7 Dichloroquinoline Research

Chromatographic Techniques (e.g., HPLC, GC) for Purity and Reaction Monitoring

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are indispensable tools in the analysis of 6,7-dichloroquinoline and its derivatives. These methods are crucial for determining the purity of the compound and for monitoring the progress of chemical reactions in which it is a reactant or product.

High-Performance Liquid Chromatography (HPLC):

Reversed-phase HPLC (RP-HPLC) is a widely employed method for the analysis of quinoline (B57606) derivatives. nih.gov In a typical RP-HPLC setup, a nonpolar stationary phase, such as a C18 column, is used with a polar mobile phase. For instance, a method for separating 4,7-dichloroquinoline (B193633) utilizes a mobile phase consisting of acetonitrile, water, and phosphoric acid. sielc.com For applications requiring mass spectrometric detection (LC-MS), volatile buffers like formic acid are used instead of phosphoric acid. sielc.com

HPLC methods are not only used for purity assessment but also for monitoring the synthesis of related compounds. For example, in the synthesis of the antimalarial drug amodiaquine (B18356) from 4,7-dichloroquinoline, HPLC is used to track the reaction progress and identify any impurities. researchgate.netacs.org The purity of quinoline derivatives is often determined to be greater than 95% by analytical HPLC. nih.gov In the development of new antileishmanial 2-substituted quinolines, a solid-phase extraction (SPE) coupled with an HPLC-diode array detection (DAD) method was established for in vivo monitoring. researchgate.net

Gas Chromatography (GC):

Gas chromatography is another powerful technique for the analysis of halogenated quinolines. A rapid GC method has been developed for the separation and quantitative analysis of various chlorinated quinolines, including 4,7-dichloroquinoline. oup.com This method often employs a trifluoropropyl silicone (QF-1) column and a hydrogen flame ionization detector (FID), allowing for complete analysis in under ten minutes. oup.com GC coupled with mass spectrometry (GC-MS) is also a valuable tool for identifying and quantifying impurities, such as the 4,5-dichloroquinoline (B128104) isomer that can form during the synthesis of 4,7-dichloroquinoline. nih.govacs.org

| Technique | Column | Mobile/Carrier Phase | Detector | Application | Reference |

| RP-HPLC | C18 | Acetonitrile/Water/Phosphoric Acid | DAD/UV | Purity, Reaction Monitoring | sielc.comresearchgate.net |

| GC | QF-1 | Helium/Hydrogen | FID/MS | Purity, Isomer Identification | oup.comnih.gov |

| UPLC | C18 Hypersil Gold | Acetonitrile/Buffer | MS | Impurity Quantitation | amazonaws.com |

Spectroscopic Methods for Structural Confirmation (e.g., MS, FT-IR, NMR)

Spectroscopic methods are fundamental for the unambiguous structural elucidation of this compound and its derivatives. Mass spectrometry (MS), Fourier-transform infrared (FT-IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy each provide unique and complementary information.

Mass Spectrometry (MS):

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular weight is 198.05 g/mol . chemscene.comchemscene.com The mass spectrum of 4,7-dichloroquinoline shows a characteristic isotopic pattern due to the presence of two chlorine atoms, with major peaks at m/z 197 and 199. nih.govnih.gov High-resolution mass spectrometry (HRMS) is used for the precise determination of molecular formulas. For example, the electrospray ionization (ESI) mass spectrum of a derivative, N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide, shows the molecular ion peak [M+H]⁺ with the expected isotopic distribution for a chlorine-containing compound. mdpi.compreprints.org

Fourier-Transform Infrared (FT-IR) Spectroscopy:

FT-IR spectroscopy is used to identify the functional groups present in a molecule. The FT-IR spectrum of quinoline derivatives provides characteristic absorption bands. For instance, the spectrum of a related dichloroquinoline derivative displays bands corresponding to aromatic C-H stretching (νArC-H) at 3095 and 3043 cm⁻¹, aromatic C=C stretching (νArC=C) between 1497–1604 cm⁻¹, and the aromatic C-Cl stretching (νArC-Cl) at 1085 cm⁻¹. mdpi.compreprints.org The presence of a carbonyl group in This compound-5,8-dione (B1222834) is confirmed by a strong absorption band in the IR spectrum. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy (¹H and ¹³C) is arguably the most powerful tool for determining the detailed structure of organic molecules. For a derivative of 4,7-dichloroquinoline, the ¹H-NMR spectrum in CDCl₃ shows distinct signals for each proton on the quinoline ring system. mdpi.compreprints.org Similarly, the ¹³C-NMR spectrum provides signals for each unique carbon atom, allowing for complete structural assignment. mdpi.compreprints.org Two-dimensional NMR techniques, such as DEPT-135, are also employed to aid in the characterization. mdpi.com

| Technique | Key Observations | Compound | Reference |

| MS | Molecular Ion Peak [M+H]⁺ with Cl isotope pattern | N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide | mdpi.compreprints.org |

| FT-IR | νArC-H, νArC=C, νArC-Cl stretches | Dichloroquinoline derivative | mdpi.compreprints.org |

| ¹H NMR | Distinct signals for aromatic protons | Dichloroquinoline derivative | mdpi.compreprints.org |

| ¹³C NMR | Signals for all unique carbon atoms | Dichloroquinoline derivative | mdpi.compreprints.org |

Method Development and Validation Parameters in Pharmaceutical Analysis

The development and validation of analytical methods are critical components of pharmaceutical quality assurance, ensuring that methods are suitable for their intended purpose. particle.dk This is particularly important for compounds like this compound when it is used as a starting material or is an impurity in a pharmaceutical product. aquigenbio.com

Method Development:

Method development for a compound like this compound involves selecting the appropriate analytical technique (e.g., HPLC, GC) and optimizing the experimental conditions to achieve the desired performance. pharmaguideline.com For HPLC, this includes choosing the right column, mobile phase composition, flow rate, and detector wavelength. researchgate.net The goal is to develop a method that is specific, sensitive, and robust. For non-pharmacopoeial methods, justification for their use must be provided, often through comparison with existing official methods. pharmaguideline.com

Validation Parameters:

Once a method is developed, it must be validated according to guidelines from regulatory bodies like the International Council for Harmonisation (ICH). particle.dkikev.org The validation process provides documented evidence that the method is reliable and reproducible. scielo.br Key validation parameters include:

Specificity/Selectivity: The ability to accurately measure the analyte in the presence of other components like impurities or excipients. scielo.br This is often demonstrated by showing a lack of interference at the analyte's retention time in chromatography. scielo.br

Linearity and Range: The ability to produce results that are directly proportional to the concentration of the analyte over a specified range. ikev.org

Accuracy: The closeness of the test results to the true value. ikev.org

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). ikev.org

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. americanpharmaceuticalreview.com These are crucial for impurity analysis. americanpharmaceuticalreview.com

Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. ikev.org

| Parameter | Description | Importance | Reference |

| Specificity | Ability to measure the analyte unequivocally. | Ensures no interference from other substances. | ikev.orgscielo.br |

| Linearity | Proportionality of signal to concentration. | Allows for accurate quantitation. | ikev.org |

| Accuracy | Closeness to the true value. | Ensures the correctness of the results. | ikev.org |

| Precision | Reproducibility of results. | Demonstrates the method's consistency. | ikev.org |

| LOD/LOQ | Lowest detectable/quantifiable levels. | Critical for controlling impurities. | americanpharmaceuticalreview.com |

| Robustness | Resistance to small method variations. | Indicates reliability in routine use. | ikev.org |

Quality Control and Quality Assurance Applications

Quality control (QC) and quality assurance (QA) are integral to the pharmaceutical manufacturing process, ensuring that products consistently meet their quality standards. Analytical methods for this compound play a vital role in these applications.

Quality Control:

In a QC setting, validated analytical methods are used for the routine testing of raw materials, in-process samples, and final products. particle.dk For instance, 4,7-dichloroquinoline is available as a reference standard, which is essential for QC laboratories to ensure the accuracy of their analytical measurements. aquigenbio.comlabmix24.com QC tests may include:

Identification tests: To confirm the identity of the compound. particle.dk

Purity assays: To determine the percentage of the pure compound.